![molecular formula C17H13F3N2O4S B2423663 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034386-40-6](/img/structure/B2423663.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in cancer research.
Scientific Research Applications
Organic Synthesis and Catalysis
Base-Free Transfer Hydrogenation of Ketones
Research by Ruff et al. (2016) on pyridinesulfonamide derivatives, including structures similar to the specified compound, highlighted their application in the base-free transfer hydrogenation of ketones. This process is significant in organic synthesis, offering a green alternative to traditional reduction methods. The research demonstrated that these compounds, when used as pre-catalysts, enable efficient transfer hydrogenation in air without the need for dried and degassed substrates or basic additives, showcasing their potential in sustainable organic transformations (Ruff, Kirby, Chan, & O'Connor, 2016).
Material Science
Conductive Properties of Polymers
A study by Reynolds et al. (1993) on furanyl phenylene polymers, which share structural motifs with the specified compound, explored the electrical conductivity and electrochemical properties of these materials. The research found that substituents on the benzene ring significantly impact the polymers' conductivity and electrochemical behavior, highlighting the role of furan derivatives in developing conductive polymers for electronic applications (Reynolds, Child, Ruiz, Hong, & Marynick, 1993).
Mechanism of Action
Target of action
They can interact with a variety of enzymes and receptors in the body due to their ability to form multiple types of chemical bonds .
Mode of action
Many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical pathways
Without specific information on “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide”, it’s difficult to say which biochemical pathways it might affect. Many pyridine and furan-containing compounds are involved in pathways related to cellular signaling, metabolism, and gene regulation .
Pharmacokinetics
For instance, the trifluoromethoxy group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance absorption and distribution .
Result of action
Compounds with similar structures can have a wide range of effects, depending on their specific targets and mode of action .
Action environment
The action, efficacy, and stability of “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of many organoboron compounds can be affected by air and moisture .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-25-16/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGGURANUHVZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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